molecular formula C11H12O2 B1517717 (1R,2R)-2-o-tolylcyclopropanecarboxylic acid CAS No. 705250-88-0

(1R,2R)-2-o-tolylcyclopropanecarboxylic acid

Cat. No.: B1517717
CAS No.: 705250-88-0
M. Wt: 176.21 g/mol
InChI Key: JLTWVSDENGCCEJ-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-2-o-tolylcyclopropanecarboxylic acid is a chiral cyclopropane derivative with a tolyl group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-o-tolylcyclopropanecarboxylic acid typically involves the cyclization of appropriate precursors. One common method is the intramolecular Heck reaction, where an o-tolyl-substituted alkyne undergoes cyclization in the presence of a palladium catalyst.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (1R,2R)-2-o-tolylcyclopropanecarboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.

Major Products Formed:

  • Oxidation: Carboxylic acids or ketones.

  • Reduction: Alcohols or alkanes.

  • Substitution: Substituted cyclopropanes or other derivatives.

Scientific Research Applications

(1R,2R)-2-o-tolylcyclopropanecarboxylic acid has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound can be used in the study of enzyme inhibitors and receptor binding.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

(1R,2R)-2-o-tolylcyclopropanecarboxylic acid is unique due to its chiral structure and specific functional groups. Similar compounds include other cyclopropane derivatives and o-tolyl-substituted carboxylic acids. the stereochemistry and substitution pattern of this compound set it apart, influencing its reactivity and applications.

Comparison with Similar Compounds

  • Cyclopropanecarboxylic acid

  • o-Tolylacetic acid

  • Other chiral cyclopropane derivatives

This compound's unique properties and versatile applications make it a valuable subject of study in various scientific disciplines

Properties

IUPAC Name

(1R,2R)-2-(2-methylphenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-7-4-2-3-5-8(7)9-6-10(9)11(12)13/h2-5,9-10H,6H2,1H3,(H,12,13)/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTWVSDENGCCEJ-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1[C@@H]2C[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50653424
Record name (1R,2R)-2-(2-Methylphenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

705250-88-0
Record name (1R,2R)-2-(2-Methylphenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2R)-2-o-tolylcyclopropanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
(1R,2R)-2-o-tolylcyclopropanecarboxylic acid
Reactant of Route 3
Reactant of Route 3
(1R,2R)-2-o-tolylcyclopropanecarboxylic acid
Reactant of Route 4
Reactant of Route 4
(1R,2R)-2-o-tolylcyclopropanecarboxylic acid
Reactant of Route 5
Reactant of Route 5
(1R,2R)-2-o-tolylcyclopropanecarboxylic acid
Reactant of Route 6
(1R,2R)-2-o-tolylcyclopropanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.